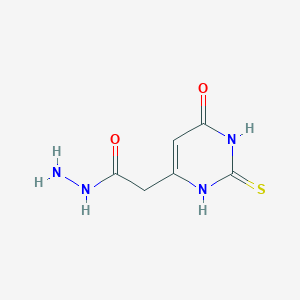

2-(6-Oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of this compound and its derivatives has been studied in various contexts. For instance, one method involves the interaction of the methyl ester of (6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-3-pyrimidinyl)acetic acid with the Lawesson’s reagent to synthesize the corresponding 4-thioxo derivative .

Molecular Structure Analysis

The molecular formula of this compound is C6H8N4O2S. The InChI code is 1S/C7H8N2O3S/c1-12-6(11)3-4-2-5(10)9-7(13)8-4/h2H,3H2,1H3,(H2,8,9,10,13) .

Physical And Chemical Properties Analysis

The molecular weight of this compound is 200.22 . It is recommended to be stored at a temperature between 28 C .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Compounds similar to “2-(6-Oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetohydrazide” have been found to have antimicrobial properties . For instance, a study found that a compound with a similar structure showed high affinity to the tRNA (Guanine37-N1)-methyltransferase (TrmD), an enzyme that is a target for antibacterial drug candidates . The compound showed antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as the Candida albicans fungal strain .

Antitumor Activity

Some compounds with a similar structure have shown promising results in antitumor activity evaluation . These compounds were synthesized by reacting with carbon electrophiles and selected nitrogen nucleophiles .

Anticonvulsant Activity

A study found that two compounds with a similar structure exhibited weak anticonvulsant activity . These compounds decreased lethality and statistically improved the severity of one indicator .

Synthesis of Glycoproteins

Bis (pyrid-2-yl) disulfides, which can be synthesized from compounds with a similar structure, are used in the synthesis of glycoproteins .

Acid Corrosion Inhibitors

Bis (pyrid-2-yl) disulfides, which can be synthesized from compounds with a similar structure, are used as acid corrosion inhibitors for low-carbon steel .

Anti-HIV Activity

Bis (pyrid-2-yl) disulfides, which can be synthesized from compounds with a similar structure, exhibit anti-HIV activity .

Wirkmechanismus

Target of Action

Many thioxopyrimidine derivatives are known to possess diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer . The specific targets of these compounds can vary widely depending on their structure and the biological system in which they are studied.

Mode of Action

The mode of action of thioxopyrimidine derivatives can also vary widely. Some may interact with enzymes or receptors in the body, altering their function. Others may interact with DNA or other cellular components, leading to changes in cell function .

Biochemical Pathways

The biochemical pathways affected by thioxopyrimidine derivatives can be diverse, reflecting the wide range of biological activities these compounds can have. They may influence pathways related to inflammation, pain perception, blood pressure regulation, memory formation, seizure activity, microbial growth, and cancer cell proliferation, among others .

Result of Action

The result of the compound’s action would depend on its specific targets and mode of action. Given the diverse biological activities of thioxopyrimidine derivatives, the results could range from reduced inflammation or pain to inhibited microbial growth or cancer cell proliferation .

Eigenschaften

IUPAC Name |

2-(4-oxo-2-sulfanylidene-1H-pyrimidin-6-yl)acetohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O2S/c7-10-5(12)2-3-1-4(11)9-6(13)8-3/h1H,2,7H2,(H,10,12)(H2,8,9,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDFSMZKOQVNPKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=S)NC1=O)CC(=O)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![rac-(1S,2R,4R)-7-Azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride](/img/structure/B2533173.png)

![7-chloro-4-(2-chloro-6-fluorobenzoyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2533176.png)

![N-(3,5-difluorophenyl)-N-(3-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2533181.png)

![2-amino-N-[(3,5-dichlorophenyl)methyl]benzene-1-sulfonamide hydrochloride](/img/structure/B2533182.png)

![2-[2-(2-chloroquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2533186.png)

![N-(2-methoxyphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2533189.png)

![N-(2-methoxy-2-(o-tolyl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2533193.png)